molecular formula C19H15N3O4 B2548188 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260722-50-6

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2548188
CAS No.: 1260722-50-6
M. Wt: 349.346
InChI Key: NBMLCLVNRWUSBS-UHFFFAOYSA-N
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Description

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinolinone core, which is fused with an oxadiazole ring and substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: This step involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions to form the quinolinone core.

    Introduction of the Oxadiazole Ring: The quinolinone intermediate is then reacted with a nitrile oxide, generated in situ from a suitable precursor, to form the 1,2,4-oxadiazole ring.

    Substitution with the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the oxadiazole and quinolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule.

Scientific Research Applications

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism by which 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxadiazole and quinolinone moieties are thought to play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinoline: Lacks the hydroxyl group at the 4-position of the quinoline ring.

    3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one: Has the oxadiazole ring attached at a different position on the quinolinone core.

    3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4-amine: Contains an amine group instead of a hydroxyl group at the 4-position.

Uniqueness

The uniqueness of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its specific substitution pattern and the presence of both the oxadiazole and quinolinone rings

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-12-7-11(8-13(9-12)25-2)18-21-19(26-22-18)15-10-20-16-6-4-3-5-14(16)17(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMLCLVNRWUSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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